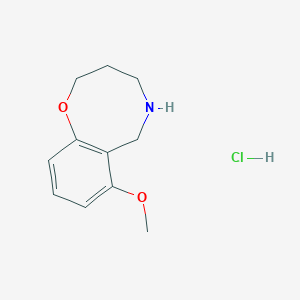

7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride

CAS No.: 1823895-36-8

Cat. No.: VC3091995

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823895-36-8 |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.7 g/mol |

| IUPAC Name | 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-5-11-9(10)8-12-6-3-7-14-11;/h2,4-5,12H,3,6-8H2,1H3;1H |

| Standard InChI Key | YXIUQFVLZHNTHR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1CNCCCO2.Cl |

| Canonical SMILES | COC1=CC=CC2=C1CNCCCO2.Cl |

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Physical Properties

7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride has a molecular formula of C₁₁H₁₅NO₂·HCl, with the free base having a molecular weight of 193.24 g/mol . The compound typically exists as a crystalline solid with a minimum purity of 95% in commercial preparations . The structure incorporates:

-

A benzene ring fused to an eight-membered heterocyclic ring

-

A methoxy group (-OCH₃) at the 7-position

-

A basic nitrogen atom within the heterocycle (forming the hydrochloride salt)

-

An oxygen atom incorporated in the eight-membered ring

The presence of the methoxy group likely enhances the compound's lipophilicity, while the hydrochloride salt formation improves its water solubility and stability - properties critical for pharmaceutical applications and biological testing.

Comparison with Structural Analogs

To better understand the properties of 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride, it is valuable to compare it with structural analogs. A closely related compound is 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride, which differs only in the position of the methoxy substituent .

Another significant structural analog is Nefopam hydrochloride (3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride), a clinically used non-opioid analgesic with a more complex substitution pattern . The empirical formula of Nefopam is C₁₇H₁₉NO·HCl with a molecular weight of 289.80 g/mol .

Table 1 compares key characteristics of these structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride | 1823895-36-8 | C₁₁H₁₅NO₂·HCl | 193.24 (free base) | Methoxy at 7-position |

| 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride | 1188263-98-0 | C₁₁H₁₅NO₂·HCl | 229.70 (salt form) | Methoxy at 10-position |

| Nefopam hydrochloride | 23327-57-3 | C₁₇H₁₉NO·HCl | 289.80 | 5-Methyl and 1-phenyl substituents |

Synthesis Approaches

Synthetic Strategies for Eight-Membered Heterocycles

The synthesis of eight-membered heterocycles like benzoxazocines presents specific challenges due to ring strain and conformational factors. Several approaches have been developed for the construction of benzoxazocine rings:

-

Ring expansion of seven-membered rings

-

Direct cyclization of appropriately functionalized precursors

-

Rearrangement reactions of smaller heterocyclic systems

The synthesis of related benzoxazine compounds often involves:

-

Reactions at C-3 followed by cyclocondensation at position 4 (creating 3-4 fused systems)

-

Reactions at the ring nitrogen (position 4) followed by cyclocondensation at C-3 or C-5

-

Reactions at C-2 and C-3 to form 2-3 fused systems

These general synthetic strategies provide a framework for understanding potential approaches to synthesizing 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride, though specific optimized protocols for this compound would require further development.

Future Research Directions

Structure-Activity Relationship Studies

A promising direction for future research would be systematic structure-activity relationship (SAR) studies comparing 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride with analogs having different substitution patterns. Particular aspects worth investigating include:

-

The impact of the methoxy group position (comparing 7-methoxy vs. 10-methoxy derivatives)

-

The effect of additional substituents on the benzene ring

-

Modifications to the heterocyclic ring size or composition

Such studies would provide valuable insights into the molecular determinants of activity and could guide the development of derivatives with enhanced potency or selectivity.

Computational Studies and Target Identification

Computational approaches could significantly advance the understanding of 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride:

-

Molecular docking studies to identify potential binding targets

-

Conformational analysis to understand the three-dimensional structure

-

Quantitative structure-activity relationship (QSAR) models to predict properties

These computational approaches could help prioritize experimental investigations and identify the most promising applications for this compound.

Comprehensive Pharmacological Profiling

A systematic evaluation of the pharmacological properties of 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride would be valuable. This should include:

-

Receptor binding assays across major CNS targets

-

In vitro functional assays to determine agonist/antagonist activity

-

ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling

-

In vivo evaluation in appropriate animal models

Such comprehensive profiling would establish the pharmacological foundation necessary for any potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume